N-[[[2-(2-bromo-4-propan-2-ylphenoxy)acetyl]amino]carbamothioyl]furan-2-carboxamide
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Overview
Description
N-[[[2-(2-bromo-4-propan-2-ylphenoxy)acetyl]amino]carbamothioyl]furan-2-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a brominated phenoxy group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[[2-(2-bromo-4-propan-2-ylphenoxy)acetyl]amino]carbamothioyl]furan-2-carboxamide typically involves multiple steps, starting with the bromination of a phenoxyacetyl precursor. The brominated intermediate is then reacted with a furan-2-carboxamide derivative under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[[[2-(2-bromo-4-propan-2-ylphenoxy)acetyl]amino]carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
N-[[[2-(2-bromo-4-propan-2-ylphenoxy)acetyl]amino]carbamothioyl]furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials, coatings, and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-[[[2-(2-bromo-4-propan-2-ylphenoxy)acetyl]amino]carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[[[2-(2-chloro-4-propan-2-ylphenoxy)acetyl]amino]carbamothioyl]furan-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
N-[[[2-(2-methyl-4-propan-2-ylphenoxy)acetyl]amino]carbamothioyl]furan-2-carboxamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
N-[[[2-(2-bromo-4-propan-2-ylphenoxy)acetyl]amino]carbamothioyl]furan-2-carboxamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Properties
Molecular Formula |
C17H18BrN3O4S |
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Molecular Weight |
440.3 g/mol |
IUPAC Name |
N-[[[2-(2-bromo-4-propan-2-ylphenoxy)acetyl]amino]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H18BrN3O4S/c1-10(2)11-5-6-13(12(18)8-11)25-9-15(22)20-21-17(26)19-16(23)14-4-3-7-24-14/h3-8,10H,9H2,1-2H3,(H,20,22)(H2,19,21,23,26) |
InChI Key |
AEKZOGLVLOZMLY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2=CC=CO2)Br |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2=CC=CO2)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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